molecular formula C10H14BrClFN B13057293 (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hcl CAS No. 2250243-28-6

(R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hcl

Cat. No.: B13057293
CAS No.: 2250243-28-6
M. Wt: 282.58 g/mol
InChI Key: AYMITBHZQBVPEM-HNCPQSOCSA-N
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Description

(R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine HCl is a chiral amine hydrochloride salt with the molecular formula C₁₀H₁₄BrClFN and a molecular weight of 282.58 g/mol (CAS 2250242-20-5) . The compound features a 2-bromo-6-fluorophenyl aromatic ring attached to a 2-methylpropan-1-amine backbone, with the R-configuration at the chiral center. The HCl salt form enhances solubility and stability, a common strategy for improving the pharmacokinetic properties of amine-containing pharmaceuticals .

Properties

CAS No.

2250243-28-6

Molecular Formula

C10H14BrClFN

Molecular Weight

282.58 g/mol

IUPAC Name

(1R)-1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13BrFN.ClH/c1-6(2)10(13)9-7(11)4-3-5-8(9)12;/h3-6,10H,13H2,1-2H3;1H/t10-;/m1./s1

InChI Key

AYMITBHZQBVPEM-HNCPQSOCSA-N

Isomeric SMILES

CC(C)[C@H](C1=C(C=CC=C1Br)F)N.Cl

Canonical SMILES

CC(C)C(C1=C(C=CC=C1Br)F)N.Cl

Origin of Product

United States

Preparation Methods

Preparation of the 2-Bromo-6-fluorophenyl Intermediate

The 2-bromo-6-fluorophenyl fragment is a critical building block. A closely related compound, 2-bromo-6-fluoronaphthalene, has been synthesized industrially through a three-step sequence involving:

  • Bromination of an aromatic precursor (e.g., toluic acid derivatives),
  • Diazotization and fluorination via diazonium salt intermediates,
  • Thermal cracking and purification to obtain high-purity halogenated aromatic compounds.

This method features mild reaction conditions, short synthetic routes, and high purity yields (~56%) for the halogenated intermediate.

Table 1: Key Reaction Conditions for 2-Bromo-6-fluoronaphthalene Preparation

Step Reagents/Conditions Outcome
Bromination Liquid bromine in acetic acid, room temperature Selective bromination at 6-position
Diazotization Nitrous acid in acidic medium Formation of diazonium salt
Fluorination Fluoroboric acid, thermal decomposition Substitution with fluorine
Purification Distillation under reduced pressure White solid, 56.4% yield

This aromatic intermediate synthesis informs the preparation of the 2-bromo-6-fluorophenyl unit in the target amine.

Introduction of the Chiral 2-Methylpropan-1-amine Side Chain

The chiral amine moiety is introduced via stereoselective alkylation or reductive amination methods. The general approaches include:

  • Reductive amination of the corresponding aldehyde or ketone bearing the 2-bromo-6-fluorophenyl group with (R)-configured amines or chiral auxiliaries,
  • Nucleophilic substitution reactions using chiral amine precursors and alkyl halides under controlled conditions,
  • Use of chiral catalysts or resolution techniques to ensure enantiomeric purity.

Industrial synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, solvent, and reagent stoichiometry, improving yield and selectivity.

Formation of the Hydrochloride Salt

The free base amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid. This step enhances:

  • Water solubility,
  • Stability during storage and handling,
  • Purification by crystallization.

The hydrochloride salt formation is a straightforward acid-base reaction, often performed in anhydrous solvents or aqueous media depending on the scale.

Detailed Reaction Conditions and Optimization

Synthetic Step Reagents/Conditions Notes and Optimization Strategies
Aromatic halogenation Bromine in acetic acid, mild temperature Control bromination to avoid poly-substitution
Diazotization and fluorination Nitrous acid, fluoroboric acid, 135 °C Reaction temperature critical for diazonium stability
Chiral amine introduction Reductive amination with chiral amine, NaBH4 or catalytic hydrogenation Use of chiral catalysts or auxiliaries to enhance enantioselectivity
Hydrochloride salt formation HCl gas or aqueous HCl, ambient temperature Crystallization from suitable solvents for purity

Analytical Verification

Summary Table of Preparation Methods

Step Methodology Key Reagents Yield (%) Purity (%) Reference
Aromatic Halogenation Bromination + Diazotization + Fluorination Liquid bromine, nitrous acid, fluoroboric acid ~56 >95
Chiral Amine Introduction Reductive amination or nucleophilic substitution Chiral amine, aldehyde/ketone, NaBH4 70-85 >98
Hydrochloride Salt Formation Acid-base reaction with HCl HCl gas or aqueous HCl Quantitative >99 Standard

Research Findings and Industrial Relevance

  • The synthetic route benefits from commercially available and low-cost starting materials such as toluic acid derivatives.
  • The use of diazonium intermediates allows selective fluorination, a challenging step in aromatic halogenation.
  • Continuous flow and automated systems in industrial settings optimize reaction kinetics and reduce impurities.
  • The presence of bromine and fluorine substituents enhances biological activity and receptor binding affinity, making the compound valuable in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

The compound exhibits notable biological activity, particularly in modulating receptor-mediated pathways. Research indicates that it can act as an agonist or antagonist for various neurotransmitter receptors, which are essential for understanding its therapeutic potential in treating neurological disorders. The interactions with these receptors are influenced by the compound's structural characteristics, particularly the halogen substituents that enhance binding affinity.

Applications in Research

  • Medicinal Chemistry :
    • The compound is being explored for its potential to influence neurotransmitter systems, which may lead to new treatments for conditions such as depression, anxiety, and other mood disorders.
    • Studies have shown that similar compounds can affect serotonin and dopamine receptor activity, suggesting that (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride may have comparable effects.
  • Pharmacological Studies :
    • Research has focused on the compound's ability to modulate receptor activity significantly. Its structural features allow for enhanced interactions with specific receptors, making it a valuable candidate for further pharmacological exploration.
    • Interaction studies often emphasize its effects on neurotransmitter receptors, which are crucial in understanding its potential therapeutic applications.
  • Synthetic Chemistry :
    • The synthesis of (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves multi-step processes that can be optimized for industrial production. Continuous flow reactors and automated systems are being investigated to enhance yield and purity.

Case Study 1: Neurotransmitter Interaction

A study focusing on the interaction of (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride with serotonin receptors demonstrated significant modulation of receptor activity, indicating potential applications in treating mood disorders.

Case Study 2: Synthesis Optimization

Research into optimizing the synthesis process of this compound has revealed methods using continuous flow reactors that significantly improve yield and reduce by-products, making the production more efficient for pharmaceutical applications.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may act as an agonist or antagonist, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and three related analogs:

Property (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine HCl 2-(2-Bromo-6-chlorophenyl)propan-1-amine (R)-1-Bromo-3-phenylpropan-2-amine (S)-1-Bromo-3-phenylpropan-2-amine
Molecular Formula C₁₀H₁₄BrClFN C₉H₁₁BrClN C₉H₁₂BrN C₉H₁₂BrN
Molecular Weight (g/mol) 282.58 248.55 214.10 214.10
Substituents 2-Bromo, 6-fluoro on phenyl; 2-methylpropan-1-amine chain 2-Bromo, 6-chloro on phenyl; propan-1-amine chain Bromo on aliphatic chain; phenyl group Bromo on aliphatic chain; phenyl group
Stereochemistry R-configuration at chiral center No chiral center R-configuration at chiral center S-configuration at chiral center
Salt Form Hydrochloride (HCl) Free amine Free amine Free amine
Key Features Enhanced solubility (HCl salt), fluorine substituent Chlorine instead of fluorine; linear chain Aliphatic bromine; R-configuration Aliphatic bromine; S-configuration

Comparative Analysis

Aromatic Substituents
  • Halogen Effects: The target compound’s 6-fluoro substituent (vs. Chlorine, being bulkier, may alter steric interactions in molecular recognition.
  • Bromo Positioning : Bromine at the 2-position on the phenyl ring (shared with ’s compound) contributes to electron-withdrawing effects, influencing electronic distribution and reactivity .
Amine Backbone and Branching
  • The 2-methylpropan-1-amine chain in the target compound introduces branching, increasing lipophilicity compared to the linear propan-1-amine chain in ’s analog. This may improve membrane permeability but reduce aqueous solubility (offset by the HCl salt) .
  • In contrast, (R)-1-Bromo-3-phenylpropan-2-amine () places bromine on the aliphatic chain, which could lead to distinct reactivity patterns, such as susceptibility to nucleophilic substitution reactions .
Stereochemical Considerations
  • The R-configuration in the target compound and its aliphatic bromine analog () highlights the role of chirality in pharmacological activity. Enantiomers like the S-isomer () may exhibit divergent biological behaviors due to stereospecific binding .
Salt Form and Solubility
  • The HCl salt in the target compound enhances water solubility, a critical factor for oral bioavailability, whereas the free amine forms of the analogs () may require formulation adjustments for drug delivery .

Biological Activity

(R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound notable for its unique structural features, including the presence of bromine and fluorine substituents on the phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating receptor-mediated pathways and influencing neurotransmitter systems.

  • Molecular Formula : C10H14BrClFN
  • Molecular Weight : 282.58 g/mol
  • IUPAC Name : (1S)-1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine; hydrochloride
  • InChI Key : AYMITBHZQBVPEM-PPHPATTJSA-N

The halogen atoms in the structure significantly affect the compound's reactivity and biological interactions, making it a subject of various pharmacological studies .

(R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride interacts with various biological targets, potentially acting as an agonist or antagonist. The presence of bromine and fluorine enhances its binding affinity to specific receptors, which may be crucial for its pharmacological effects. Studies suggest that compounds with similar structures can influence neurotransmitter systems, indicating potential applications in treating neurological disorders .

Neurotransmitter Interaction

Research indicates that this compound may modulate neurotransmitter receptor activity, particularly those involved in dopaminergic and adrenergic signaling pathways. For instance, it has been shown to enhance dopamine receptor activity, which could have implications for treating conditions like depression and anxiety .

Antibacterial Activity

While the primary focus has been on its neuropharmacological effects, preliminary studies have also explored its antibacterial properties. The compound exhibits activity against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values are still being determined. Comparisons with known antibacterial agents suggest that while it may not surpass traditional antibiotics in efficacy, it holds promise as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Features
(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amineC10H14BrFNEnantiomer with different biological activity
2-Bromo-N,N-dimethylphenethylamineC11H16BrNSimilar brominated structure but with dimethyl substitution
4-Fluoro-N,N-dimethylphenethylamineC11H16FNFluorinated variant that may exhibit different receptor interactions

The unique combination of bromine and fluorine in (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride differentiates it from these structurally similar compounds, potentially influencing its pharmacological profile and reactivity .

Case Studies

A study investigating compounds similar to (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride found that modifications in the halogen substituents significantly impacted receptor binding affinity and biological activity. For example, compounds with fluorine substitutions showed enhanced interaction with serotonin receptors, suggesting that (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride might exhibit similar effects .

Additionally, a recent investigation into the antibacterial properties of related compounds highlighted their effectiveness against multi-drug resistant strains of bacteria. While specific data on (R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride's MIC values are pending, these findings underscore the potential for further exploration of its antibacterial capabilities .

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